molecular formula C22H24BrClN4O3 B394554 N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(3-CHLORO-4-METHYLPHENYL)ETHANEDIAMIDE

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(3-CHLORO-4-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B394554
M. Wt: 507.8g/mol
InChI Key: HDUXMNNEPQUVEI-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-chloro-4-methylphenylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring and the bromophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24BrClN4O3

Molecular Weight

507.8g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(3-chloro-4-methylphenyl)oxamide

InChI

InChI=1S/C22H24BrClN4O3/c1-15-2-7-18(14-19(15)24)26-21(30)20(29)25-8-9-27-10-12-28(13-11-27)22(31)16-3-5-17(23)6-4-16/h2-7,14H,8-13H2,1H3,(H,25,29)(H,26,30)

InChI Key

HDUXMNNEPQUVEI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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